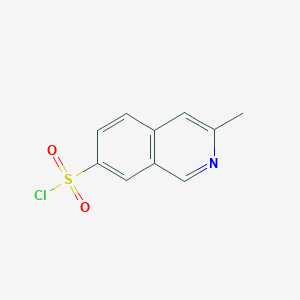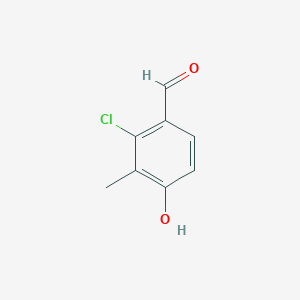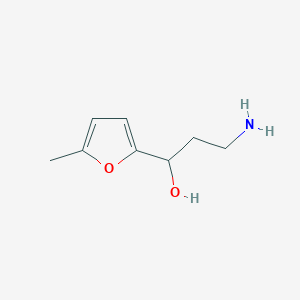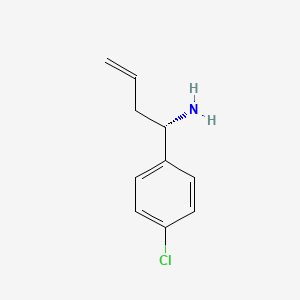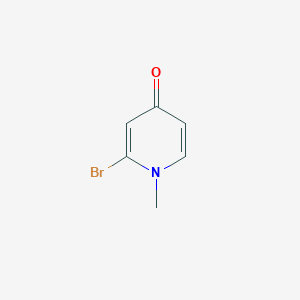
2-Bromo-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-methylpyridin-4(1H)-one is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridinone, where a bromine atom is substituted at the second position and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. One common method is as follows:
Starting Material: 1-Methylpyridin-4(1H)-one.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-methylpyridin-4(1H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can lead to the formation of this compound N-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-azido-1-methylpyridin-4(1H)-one.
Reduction: 1-Methylpyridin-4(1H)-one.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
Chemistry
2-Bromo-1-methylpyridin-4(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of brominated pyridinones on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of enzymes or interaction with specific receptors. The bromine atom can enhance the compound’s binding affinity to biological targets, while the pyridinone ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methylpyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1-methylpyridin-4(1H)-one: Similar structure with an iodine atom instead of bromine.
1-Methylpyridin-4(1H)-one: Lacks the halogen substitution.
Uniqueness
2-Bromo-1-methylpyridin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine, which can affect the compound’s interactions with other molecules. This makes it distinct from its chloro and iodo analogs, potentially offering different reactivity and selectivity in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C6H6BrNO |
|---|---|
Peso molecular |
188.02 g/mol |
Nombre IUPAC |
2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-2-5(9)4-6(8)7/h2-4H,1H3 |
Clave InChI |
CBMDWISCAGVICO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
